![molecular formula C21H17ClO5 B11156732 Benzyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11156732.png)
Benzyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
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Overview
Description
Benzyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic organic compound with a complex structure It belongs to the class of chromen derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps. One common method includes the reaction of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid
- 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate
Uniqueness
Benzyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is unique due to its specific ester linkage, which can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
Benzyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzyl group linked to an acetate moiety and a tetrahydrochromene unit that includes a chlorine and carbonyl functional group. These structural components are crucial for its biological activity. The presence of the chloro and carbonyl groups is indicative of potential interactions with biological targets such as enzymes or receptors, which may lead to various pharmacological effects.
Structural Feature | Description |
---|---|
Benzyl Group | Aromatic ring that enhances lipophilicity |
Acetate Moiety | Facilitates nucleophilic substitution reactions |
Chlorine Substitution | Potential for increased reactivity and interaction with biological targets |
Carbonyl Group | May participate in hydrogen bonding and electron transfer |
Pharmacological Properties
This compound exhibits biological activities similar to other chromene derivatives. Research indicates that chromenes are associated with:
- Anti-inflammatory Effects : Compounds in this class have shown the ability to reduce inflammation in various models.
- Antioxidant Activity : The structure allows for scavenging of free radicals, contributing to cellular protection.
- Anticancer Properties : Preliminary studies suggest that modifications in the chromene structure can significantly influence anticancer efficacy.
The specific activities of this compound have yet to be fully elucidated but are likely influenced by its unique functional groups.
The exact mechanism by which this compound exerts its biological effects is under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to growth and apoptosis.
- Molecular Docking Studies : Computational studies indicate potential binding affinities to various biological targets, providing insights into its pharmacodynamics.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of similar compounds within the chromene family. For instance:
- Anticancer Activity : A study on related chromene derivatives demonstrated significant cytotoxic effects against cancer cell lines through apoptosis induction.
- Antioxidant Studies : Comparative analyses showed that compounds with similar structures exhibited varying degrees of antioxidant activity measured by DPPH radical scavenging assays.
Comparative Analysis Table
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Chromene Derivatives | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
Benzyl Acetate | Flavoring agent; less complex | Minimal biological activity |
Coumarin Derivatives | Anticoagulant | Interaction with clotting factors |
Properties
Molecular Formula |
C21H17ClO5 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
benzyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate |
InChI |
InChI=1S/C21H17ClO5/c22-17-9-16-14-7-4-8-15(14)21(24)27-18(16)10-19(17)25-12-20(23)26-11-13-5-2-1-3-6-13/h1-3,5-6,9-10H,4,7-8,11-12H2 |
InChI Key |
DMDHQSIOYDYVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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